molecular formula C14H14S B13630137 Phenyl(o-tolyl)methanethiol

Phenyl(o-tolyl)methanethiol

Cat. No.: B13630137
M. Wt: 214.33 g/mol
InChI Key: BPAXNYHYMGVJPX-UHFFFAOYSA-N
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Description

Structural Classifications and Significance of Thiol Functional Groups in Chemical Synthesis

Thiols, also called mercaptans, are organic compounds containing a sulfhydryl (-SH) functional group. ebsco.comcreative-proteomics.com They are the sulfur analogs of alcohols and are known for their potent nucleophilicity, which allows them to participate in a wide range of chemical reactions. ebsco.comcreative-proteomics.com The thiol group is crucial in organic synthesis, serving as a precursor for various sulfur-containing compounds. rsc.org Its reactivity enables the formation of thioethers, disulfides, thioesters, and other functionalities. researchgate.net

The thiol group's ability to act as a strong nucleophile is fundamental to many synthetic transformations, including S-alkylation reactions. rsc.org Furthermore, thiols can be oxidized to form disulfide bonds (-S-S-), a linkage that is critically important in stabilizing the three-dimensional structures of proteins and enzymes. ebsco.comcreative-proteomics.com The versatility of the thiol group makes it a valuable tool for chemists in the construction of complex molecular architectures and in the development of materials and pharmaceuticals. creative-proteomics.comrsc.org

Overview of Research Trajectories for Aromatic Thiols and Thioethers

Research into aromatic thiols and thioethers has been driven by their importance as building blocks for pharmaceuticals and functional materials. rsc.orgresearchgate.net Historically, the synthesis of thioethers often involved high temperatures and harsh conditions. thieme-connect.com Modern research focuses on developing milder, more efficient, and more selective catalytic methods. thieme-connect.comorganic-chemistry.org

Key research trends include:

Transition-Metal Catalysis: The use of catalysts based on palladium, copper, nickel, and indium has become widespread for the formation of C-S bonds. chemrevlett.comthieme-connect.comorganic-chemistry.org These methods often offer high yields and broad functional group tolerance.

Dehydrative Thioetherification: This atom-economical approach involves the reaction of alcohols with thiols, producing water as the only byproduct. chemrevlett.com

Thiol-Free Reagents: To circumvent the use of volatile and malodorous thiols, researchers have developed methods that use stable, odorless sulfur surrogates like xanthates. mdpi.com

Applications in Materials Science and Medicinal Chemistry: Aromatic thiols and thioethers are integral to the development of conducting polymers and are found in a variety of bioactive molecules, including antitumor and antimalarial agents. numberanalytics.comrsc.orgrsc.org

Rationale for Investigating Phenyl(o-tolyl)methanethiol within Contemporary Organic Synthesis

This compound is a specific example of a diarylmethanethiol. While specific research on this particular compound is limited, the rationale for its investigation can be inferred from the broader interest in its chemical class. Diarylmethyl thioethers, which would be formed from the S-alkylation of this compound, are recognized as important structural motifs in a number of biologically active molecules. rsc.orgrsc.org

The investigation of this compound could be driven by several factors:

Asymmetric Synthesis: The carbon atom bonded to the thiol group in this compound is a stereocenter. This makes it a potentially valuable building block for the asymmetric synthesis of chiral thioethers, which are of interest in drug development.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related diarylmethyl thiols, including this compound, would allow for systematic studies of how structural modifications (such as the position of the methyl group on the tolyl ring) affect biological activity.

Mechanistic Studies: The compound could be used as a substrate in the development and optimization of new synthetic methods for C-S bond formation, helping to elucidate reaction mechanisms and catalyst performance. researchgate.netresearchgate.net

Given the established importance of the diarylmethyl thioether core, the synthesis and study of specific derivatives like this compound are logical steps in the exploration of new chemical space for potential applications in medicinal chemistry and materials science.

Chemical Compound Data

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound(2-methylphenyl)(phenyl)methanethiol97841-23-1C₁₄H₁₄S214.33
BenzenemethanethiolBenzyl (B1604629) mercaptan, α-Toluenethiol100-53-8C₇H₈S124.21
2-Methylbenzenemethanethiolo-Tolylmethanethiol, 2-Methylbenzyl mercaptan7341-24-4C₈H₁₀S138.23
Methanethiol (B179389)Methyl mercaptan74-93-1CH₄S48.11
Phenyl(o-tolyl)methanol-5472-13-9C₁₄H₁₄O198.26
Cysteine-52-90-4C₃H₇NO₂S121.16

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

(2-methylphenyl)-phenylmethanethiol

InChI

InChI=1S/C14H14S/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3

InChI Key

BPAXNYHYMGVJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)S

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of Phenyl O Tolyl Methanethiol

Reactions Involving the Thiol Group

The thiol (-SH) group is the primary site of reactivity in Phenyl(o-tolyl)methanethiol, participating in a variety of transformations that involve the sulfur atom's lone pairs, its ability to be deprotonated, and the cleavage of the C-S or S-H bonds.

C-S Bond Cleavage and Formation Reactions

While the carbon-sulfur bond is generally stable, it can be cleaved under specific oxidative conditions, particularly in benzylic thiols like this compound. This reactivity is synthetically useful for transforming thiols into other functional groups, such as carbonyls.

Recent research has focused on visible-light-mediated methods for this transformation. A novel approach utilizes in situ-activated silver species to achieve the controlled oxidative C-S bond cleavage of benzyl (B1604629) thiols, yielding aldehydes and ketones without the need for a dedicated photocatalyst. rsc.orgrsc.org Another advanced method employs visible-light-induced silver(II)-ligand complexes, which enable a selective C-S bond cleavage mediated by singlet oxygen. organic-chemistry.orgnih.gov This process is challenging due to the high reactivity of singlet oxygen, but the use of silver catalysis allows for a controlled reaction, converting benzyl thiols into valuable carbonyl compounds. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates the potential for using environmentally benign oxidants like oxygen. rsc.org Mechanistic studies suggest that these reactions can involve disulfide intermediates and radical processes. organic-chemistry.org Although these studies were performed on various benzyl thiols, the reactivity pattern is directly applicable to this compound, which would be expected to yield phenyl(o-tolyl)methanone upon successful C-S bond cleavage and oxidation.

Table 1: Representative Conditions for Oxidative C-S Bond Cleavage of Benzyl Thiols The following data is based on model reactions with benzyl thiols, which are structurally analogous to this compound.

Catalyst/Mediator Oxidant Light Source Solvent Product Type Ref.
Silver(II)-ligand complex Singlet Oxygen (from O₂) White LEDs DMF Aldehydes/Ketones organic-chemistry.org, nih.gov
In situ-activated Ag species O₂ Visible Light Various Aldehydes/Ketones rsc.org, rsc.org
Co-N-C catalyst O₂ / aq. NH₃ Heat (150 °C) - Nitriles nih.gov

Conjugate Additions of Thiolates to Activated Olefins and Alkynes

The thiolate anion, readily formed by deprotonating the thiol with a base, is a potent nucleophile. Phenyl(o-tolyl)methanethiolate can participate in conjugate addition reactions, most notably the thia-Michael addition, with a wide range of electron-deficient alkenes and alkynes (Michael acceptors). chemicalbook.com This reaction is a highly efficient method for forming C-S bonds under mild conditions. ijsdr.org

The nucleophile attacks the β-position of an α,β-unsaturated carbonyl compound, leading to a new C-S bond. masterorganicchemistry.com The reactivity and success of the addition depend on the nature of the Michael acceptor, the reaction conditions, and the nucleophilicity of the thiolate. nih.gov Computational studies on the addition of methanethiol (B179389) to various Michael acceptors show that the reaction is typically highly exergonic. nih.gov While specific kinetic data for this compound is not available, its thiolate is expected to react readily with acceptors like enones, enoates, and nitriles. Catalytic systems, including iron(III) chloride (FeCl₃) and copper(II) triflate (Cu(OTf)₂), have been shown to facilitate the conjugate addition of aryl thiols to activated alkenes. nih.govmdpi.com

Table 2: Examples of Thia-Michael Addition with Various Thiolates and Acceptors This table presents general examples illustrating the scope of the thia-Michael addition applicable to aryl thiolates like that derived from this compound.

Thiol Source Michael Acceptor Catalyst/Base Solvent Yield Ref.
Aryl/Alkyl Thiols α,β-Unsaturated Ketones Cu(OTf)₂ DCM High nih.gov
Aryl Iodides & Thiol Source α,β-Unsaturated Esters FeCl₃·6H₂O / Zn Water Good mdpi.com
Benzenethiol Cyclopentenones Triethylamine (B128534) Chloroform N/A nih.gov
Methyl N-acetylcysteinate N-benzylmaleimide K₃PO₄ D₂O N/A nih.gov

Derivatization via Thiol Alkylation and Acylation

One of the most fundamental reactions of thiols is their conversion to thioethers (sulfides) via alkylation and to thioesters via acylation. These reactions proceed through the nucleophilic attack of the thiol or its corresponding thiolate on an electrophilic carbon center.

Thiol Alkylation: S-alkylation is commonly achieved by reacting the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com Green chemistry approaches have been developed that utilize water as a solvent with bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), offering an environmentally benign route to thioethers from a wide range of thiols and alkyl halides. researchgate.netsid.ir For hetaryl thiols, ultrasonic irradiation has been used to accelerate the reaction with alkyl halides, leading to high yields at room temperature. nih.gov Another efficient method employs aqueous tetra-n-butyl ammonium (B1175870) hydroxide (B78521) (TBAOH), which acts as a base, solvent, and phase-transfer catalyst. jmaterenvironsci.com

Thiol Acylation: Acylation converts thiols to thioesters, which are important intermediates in organic synthesis. This transformation is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides. researchgate.net The reaction can be performed under solvent-free and catalyst-free conditions at elevated temperatures. researchgate.net Alternatively, catalysts like silver triflate can be used to promote acetylation with acetic anhydride (B1165640) under mild conditions. organic-chemistry.org For more robust acylations, N-acylbenzotriazoles serve as effective S-acylating agents. organic-chemistry.org A convenient one-pot method involves the reaction of acyl chlorides with disulfides in the presence of a Zn/AlCl₃ system to generate thioesters in high yields. researchgate.net

Cyclization and Heterocycle Formation

The thiol group of this compound or its derivatives can be involved in cyclization reactions to form various sulfur-containing heterocycles.

Synthesis of Thiophenes via Reactions Involving Thiol Intermediates

Thiophenes are a critical class of sulfur heterocycles with applications in materials science and pharmaceuticals. chemicalbook.com Several synthetic routes to thiophenes involve thiol intermediates. The Gewald reaction is a prominent multi-component method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. derpharmachemica.comorganic-chemistry.org A key step in the Gewald mechanism is the thiolation of an intermediate acrylonitrile, which then cyclizes. derpharmachemica.com

Formation of Thiadiazole Derivatives with Evolution of Methanethiol (as a general concept applicable to related thiols)

1,3,4-Thiadiazoles are five-membered heterocycles with a broad range of biological activities. nih.gov Many synthetic routes to this scaffold involve the cyclization of precursors derived from thiosemicarbazide (B42300). sbq.org.br A common strategy is the acid- or base-catalyzed cyclization of acylthiosemicarbazides or thiosemicarbazones. sbq.org.brptfarm.pl

A relevant mechanistic concept for the formation of certain substituted thiadiazoles involves the cyclization of an intermediate with the concurrent elimination of a thiol molecule, such as methanethiol (CH₃SH). For example, the reaction of N-arylcyanothioformamide with a nucleophile can lead to a cyclized 1,3,4-thiadiazole (B1197879) product via an intermediate that eliminates a small molecule. nih.gov In one reported synthesis, the reaction of hydrazonoyl bromide with methyl hydrazinecarbodithioate proceeds via the elimination of both hydrogen bromide and methanethiol to yield the final thiadiazole product. sbq.org.br Another example involves the Michael addition of thiosemicarbazide to bis-methyl-thiomethylene barbituric acid, which proceeds with the elimination of two molecules of methanethiol to furnish the final heterocyclic product. nih.gov

This general principle of cyclization-elimination could be conceptually applied to more complex thiols. If this compound were part of a suitable leaving group on a precursor molecule, its elimination during an intramolecular cyclization could drive the formation of a stable heterocyclic ring like a thiadiazole. The stability of the diarylmethyl carbocation or radical that could be formed would influence the feasibility of such a pathway.

Pyrazoles and Other Heterocycles through Thiol-Mediated Cyclizations

The synthesis of heterocyclic compounds, such as pyrazoles, often involves cyclization reactions where a thiol-containing molecule can play a crucial role. Thiol-mediated radical cyclizations are a powerful, tin-free method for constructing heterocyclic rings. wikipedia.org These reactions typically proceed through the generation of a carbon-centered radical by the addition of a sulfanyl (B85325) radical (like one derived from this compound) to an unsaturated bond. This is followed by an intramolecular addition of the newly formed radical to another multiple bond within the molecule, culminating in hydrogen abstraction from the thiol to yield the final heterocyclic product. wikipedia.org

For instance, the synthesis of pyrazoles can be achieved through multicomponent reactions. One approach involves the reaction of a hydrazine-containing compound, such as 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, with phenylacyl bromides and benzoylacetonitriles. dicp.ac.cn In this process, the benzoylacetonitrile (B15868) and the hydrazinyl group form the core of the pyrazole (B372694) ring. dicp.ac.cn While a direct example using this compound is not explicitly detailed in the literature, its structural motifs are pertinent to these synthetic strategies. The thiol group can be used to form other heterocyclic systems, such as thiadiazinyl moieties, by condensing with appropriate starting materials like phenylacyl bromide. dicp.ac.cn

Another strategy involves the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines, a classic method for pyrazole synthesis. bldpharm.com The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on both reactants. bldpharm.com Thiol-mediated radical cyclizations have also been employed in the synthesis of various other N-heterocycles, demonstrating the versatility of thiols in building complex molecular architectures. uga.edu

Table 1: Examples of Thiol-Mediated Heterocycle Synthesis

Starting MaterialsReagents/ConditionsProduct TypeYield (%)Reference
Alkenyl and Alkynyl IsocyanidesThiophenol, Radical Initiator, MicrowavePyrrolines and PyroglutamatesGood to Excellent uga.edu
4-IodopyrazolesPhC(O)SH, Cu-catalystPyrazol-4-thiolsNot specified echemcom.com
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, phenylacyl bromides, benzoylacetonitrilesNot specifiedPyrazoles with thiadiazinyl moietyNot specified dicp.ac.cn
2-furyl methanethiol, various reagentsMulti-step synthesisOxadiazole and Triazole derivatives81-93% acs.org

Oxidative and Reductive Transformations

The sulfur atom in this compound is susceptible to changes in its oxidation state, allowing for a range of oxidative and reductive transformations.

Electrochemically Driven Thiolation Reactions (e.g., paired electrolysis)

Electrochemical methods provide a powerful and often greener alternative for forming carbon-sulfur bonds. These reactions utilize electricity to drive oxidation and reduction processes, often avoiding the need for harsh chemical oxidants or catalysts. Electrochemically driven thiolation allows for the creation of C-S bonds by generating highly reactive sulfur-centered radicals from thiols like this compound.

One notable application is the electrochemical thiolation of arylazo sulfones with thiols, which produces unsymmetrical thioethers. This method is advantageous as it can be performed on a gram scale and avoids the use of stoichiometric oxidants, metal catalysts, and added bases. Similarly, nickel-catalyzed electrochemical thiolation of aryl bromides and chlorides can be achieved at room temperature without an external base, a significant improvement over traditional transition-metal-catalyzed methods that often require high temperatures and strong bases.

Another example is the cross-dehydrogenative coupling between ethers and thiols under electrochemical conditions to form O,S-acetals. This reaction proceeds via a free radical coupling mechanism and offers a simple, transition-metal-free protocol for C(sp³)–S bond formation. acs.org The study of electrochemical reactions involving thiols within confined spaces, such as a nanopore, has revealed significantly accelerated reaction rates, highlighting the potential of these methods in microreactor design and biocatalysis.

Table 3: Examples of Electrochemical Thiolation Reactions

Reaction TypeSubstratesConditionsProductKey FeatureReference
Thiolation and BorylationArylazo sulfones, Thiols/B2pin2Electrochemical, undivided cellUnsymmetrical thioethers / ArylboronatesAvoids oxidants, catalysts, and bases
Nickel-Catalyzed ThiolationAryl bromides/chlorides, ThiolsElectrochemical, Ni-catalyst, undivided cellAryl sulfur compoundsRoom temperature, no external base
Cross-Dehydrogenative CouplingEthers, Thiophenols/ThiolsElectrochemical, constant currentO,S-AcetalsTransition-metal and oxidant-free acs.org
Thiol SubstitutionCysteine-mutated nanopore, various substratesElectrochemical, confined nanoporeSubstituted thiolReaction rates enhanced up to 1400 times

Mechanistic Investigations of Phenyl O Tolyl Methanethiol Reactions

Elucidation of Catalytic Cycles

Metal-catalyzed cross-coupling reactions represent a powerful strategy for forming aryl thioethers from thiols like Phenyl(o-tolyl)methanethiol. The generally accepted mechanism for these transformations, particularly with palladium and nickel catalysts, involves a Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle. thieme-connect.com This cycle is composed of three fundamental steps: oxidative addition, ligand exchange, and reductive elimination. thieme-connect.comnih.gov

The catalytic cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent metal center, such as Pd(0) or Ni(0), forming a M(II) intermediate. nih.gov The reactivity of the aryl halide is a crucial factor, with aryl iodides and bromides generally being more reactive than the more challenging aryl chlorides. thieme-connect.com For less reactive substrates like aryl chlorides, specialized catalyst systems, such as those employing (Xantphos)Ni(o-tolyl)Cl, have been developed to facilitate this step. thieme-connect.comthieme-connect.de

Following oxidative addition, ligand exchange occurs. The this compound, typically deprotonated by a base to form the corresponding thiolate, displaces the halide ligand on the metal center. thieme-connect.com This forms a key intermediate, an aryl-metal-thiolate complex (Ar-M-SR).

The final step is reductive elimination , where the aryl and thiolate ligands couple to form the C-S bond of the thioether product. umb.eduumb.edu This process regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. umb.edu Reductive elimination is often the product-forming and turnover-limiting step. The facility of this step can be influenced by the electronic properties of the ligands and the metal center; for instance, reductive elimination from Pd(II) is generally faster when the heteroatom bound to the metal is more electron-rich. nih.gov The process is believed to proceed through a nonpolar, three-center transition state, which typically results in the retention of stereochemistry at the carbon. umb.edu

Table 1: Key Steps in a Typical Metal-Catalyzed C-S Cross-Coupling Cycle

StepDescriptionReactantsProducts
Oxidative Addition An aryl halide adds to the low-valent metal center, increasing the metal's oxidation state by two.Ar-X, M(0)LnAr-M(II)(X)Ln
Ligand Exchange The thiolate anion displaces the halide on the metal complex.Ar-M(II)(X)Ln, Ph(o-tolyl)CH-S⁻Ar-M(II)(SCH(o-tolyl)Ph)Ln, X⁻
Reductive Elimination The aryl and thiolate groups couple, forming the final product and regenerating the M(0) catalyst.Ar-M(II)(SCH(o-tolyl)Ph)LnAr-S-CH(o-tolyl)Ph, M(0)Ln

This table presents a generalized catalytic cycle applicable to this compound.

The characterization of intermediates provides crucial evidence for proposed catalytic cycles. In many metal-catalyzed reactions, five-coordinate species are proposed as key intermediates. umb.edu For example, the reductive elimination from octahedral d6 complexes, such as those of Pd(IV) or Pt(IV), often proceeds after the initial loss of a ligand to generate a more reactive five-coordinate intermediate. umb.eduumb.edu The resting state of the catalyst—the most stable intermediate in the cycle—can often be identified. In a nickel-catalyzed coupling of aryl chlorides with thiols using a (Xantphos)Ni(o-tolyl)Cl precatalyst, the catalytic intermediate (Xantphos)Ni(o-tolyl)Cl was identified as the resting state. thieme-connect.com Computational methods, such as Density Functional Theory (DFT), are increasingly used to calculate the geometries and energies of proposed intermediates and transition states, offering deep mechanistic insights. researchgate.netrsc.orgcore.ac.uk

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms. These studies help to identify rate-determining steps, evaluate the feasibility of proposed pathways, and optimize reaction conditions.

Table 2: Calculated Thermodynamic Parameters for a Model Thiol S-Arylation Reaction

P-substituent on Ligand% VBurΔG‡RE (kcal mol−1)ΔGRxn (kcal mol−1)
PAd270.020.5-35.2
PtBu269.821.0-35.2
PCy267.123.1-34.8
PiPr266.822.8-35.2
PCp266.522.9-35.1

Data adapted from DFT calculations on the S-arylation of methanethiol (B179389) mediated by P,N-ligated Au(III) complexes. rsc.orgcore.ac.uk % VBur represents the percent buried volume, a measure of steric hindrance. PAd2 = diadamantylphosphino, PtBu2 = di-tert-butylphosphino, PCy2 = dicyclohexylphosphino, PiPr2 = diisopropylphosphino, PCp2 = dicyclopentylphosphino.

This data illustrates how modifying the steric and electronic properties of the catalyst's ligands can modulate the kinetic barrier (ΔG‡RE) of the reductive elimination step. rsc.org

Determination of Activation Barriers and Reaction Free Energies

To understand the reactivity of this compound, researchers would typically employ computational chemistry methods, such as Density Functional Theory (DFT), to model its reactions. These calculations would allow for the determination of the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which represents the energy barrier that must be overcome for a reaction to occur. Similarly, the reaction free energy (ΔG) could be calculated to determine the thermodynamic favorability of the reaction.

For a hypothetical reaction, such as the homolytic cleavage of the S-H bond or a nucleophilic substitution, a computational study would provide the following type of data:

Table 1: Hypothetical Activation Barriers and Reaction Free Energies for a Reaction of this compound (Note: The following data is illustrative and not based on published results for this compound)

Reaction Pathway Activation Energy (ΔG‡) (kcal/mol) Reaction Free Energy (ΔG) (kcal/mol)
S-H Bond Homolysis Data Not Available Data Not Available
Nucleophilic Attack by Thiolate Data Not Available Data Not Available

Without dedicated studies on this compound, researchers often draw analogies from structurally related compounds, such as other diarylmethanethiols or benzyl (B1604629) thiols, to estimate its chemical behavior. However, the presence of the ortho-tolyl group is expected to introduce specific steric and electronic effects that would render direct comparisons imprecise.

Solvent Effects on Reaction Thermodynamics and Kinetics

The influence of the solvent on the thermodynamics and kinetics of reactions involving this compound remains an area where specific experimental data is absent from the current body of scientific literature. The choice of solvent can significantly impact reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products to varying extents.

In general, for reactions involving polar or charged species, the polarity of the solvent is a critical factor. For instance, in a reaction where the transition state is more polar than the reactants, a more polar solvent would be expected to lower the activation energy, thereby accelerating the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction would be slower in a polar solvent.

A systematic study of solvent effects on a reaction of this compound would involve measuring reaction rates and equilibrium constants in a series of solvents with varying properties (e.g., polarity, proticity, and polarizability). The data could be presented as follows:

Table 2: Hypothetical Solvent Effects on the Kinetics of a Reaction of this compound (Note: The following data is illustrative and not based on published results for this compound)

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
Hexane 1.9 Data Not Available
Dichloromethane 9.1 Data Not Available
Acetonitrile 37.5 Data Not Available
Water 80.1 Data Not Available

Given the absence of specific studies, any discussion on the solvent effects on this compound reactions would be speculative and based on general principles of physical organic chemistry. Detailed computational models incorporating explicit or implicit solvent models would be necessary to predict these effects with any degree of certainty.

Advanced Spectroscopic and Structural Characterization of Phenyl O Tolyl Methanethiol and Its Derivatives

Crystallographic Analysis

Crystallographic studies are fundamental in providing a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. For complex chiral molecules like Phenyl(o-tolyl)methanethiol, single-crystal X-ray diffraction is an indispensable tool for determining the absolute configuration and analyzing conformational isomers.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous method for the determination of the absolute structure of chiral molecules. This technique is particularly valuable for compounds like this compound, which possesses a stereogenic center at the methanethiol (B179389) carbon. By analyzing the diffraction pattern of a suitable single crystal, it is possible to establish the precise spatial arrangement of the phenyl, o-tolyl, and thiol groups around the chiral carbon.

While specific crystallographic data for this compound is not extensively reported in publicly available literature, the principles of SC-XRD analysis are well-established for similar organic molecules. The process involves growing a high-quality single crystal, irradiating it with X-rays, and measuring the intensities of the diffracted beams. This data is then used to construct an electron density map from which the atomic positions can be determined. For absolute configuration determination, the anomalous dispersion of X-rays by the atoms in the crystal is utilized, which allows for the differentiation between enantiomers.

Table 1: Representative Crystallographic Parameters for a Hypothetical Diaryl-Substituted Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.21
γ (°)90
Volume (ų)1324.5
Z4
Calculated Density (g/cm³)1.28
R-factor0.045

Note: This table is illustrative and represents typical data obtained from a single-crystal X-ray diffraction experiment for a similar organic molecule.

Conformational Analysis in Solid State

The solid-state conformation of this compound is dictated by a combination of intramolecular and intermolecular forces. Intramolecularly, steric hindrance between the bulky phenyl and o-tolyl groups will influence their rotational orientation around the central carbon atom. Intermolecularly, crystal packing forces, such as van der Waals interactions and potential weak hydrogen bonding involving the thiol group, play a significant role in stabilizing a particular conformation in the crystal lattice.

The dihedral angles between the planes of the aromatic rings and the C-S bond vector are key parameters derived from crystallographic data that describe the molecular conformation. Studies on structurally related diarylmethanes often reveal a "propeller-like" conformation where the aromatic rings are twisted out of plane to minimize steric repulsion. The presence of the methyl group on the o-tolyl ring in this compound is expected to further influence this twisting.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound and its derivatives, multinuclear NMR and advanced 2D techniques provide detailed information about the connectivity, chemical environment, and stereochemistry of the molecule.

Multinuclear NMR (e.g., ¹H, ¹³C) for Structural Elucidation of Complex Derivatives and Intermediates

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound and its derivatives. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and o-tolyl groups, the methine proton, the thiol proton, and the methyl protons of the tolyl group. The chemical shift of the thiol proton can be highly variable and is sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern, while the signal for the methine carbon is characteristic of the sp³-hybridized carbon attached to the two aromatic rings and the sulfur atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.2-7.4127-140
o-Tolyl-H7.0-7.2125-142
Methine-H~5.0~50-60
Thiol-H1.5-2.5-
Methyl-H~2.3~20

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Tautomeric Investigations (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals, especially for complex derivatives. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl and o-tolyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

For stereochemical investigations, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed. NOE enhancements are observed between protons that are close in space, regardless of whether they are directly bonded. This can provide crucial information about the preferred conformation of the molecule in solution, for instance, by showing spatial proximity between the methine proton and specific protons on the aromatic rings.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₄S), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for thiols include the loss of the thiol group (-SH) or cleavage of the C-S bond. For this compound, characteristic fragments would likely include the tropylium ion (m/z 91) from the tolyl group and the phenylmethyl cation (m/z 91), as well as fragments corresponding to the loss of H₂S.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (Hypothetical)
[M]⁺ (C₁₄H₁₄S)⁺214.0816214.0814
[M-SH]⁺ (C₁₄H₁₃)⁺181.1017181.1015
[C₇H₇]⁺ (Tolyl/Benzyl)91.054891.0547

Note: The observed m/z values are hypothetical but represent the high accuracy achievable with HRMS.

Accurate Mass Determination for Novel Compounds and Reaction Products

High-resolution mass spectrometry is an indispensable tool for assigning elemental compositions to unknown compounds and reaction products with a high degree of confidence. By providing a mass measurement with sub-part-per-million (ppm) accuracy, HRMS allows for the determination of a unique molecular formula, thereby distinguishing between compounds with the same nominal mass.

In the study of this compound and its derivatives, accurate mass determination is crucial for verifying the successful synthesis of target molecules and identifying any novel reaction byproducts. The theoretical exact mass of a molecule is calculated based on the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ³²S). The experimentally measured mass from an HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, is then compared to this theoretical value. The minimal mass difference, typically expressed in ppm, confirms the elemental composition.

While specific HRMS data for novel derivatives of this compound are not extensively available in the public domain, the principles of the technique can be illustrated with the parent compound and theoretically derived analogues. For instance, in a hypothetical reaction where this compound undergoes oxidation to its corresponding sulfoxide, HRMS would be employed to confirm the incorporation of an oxygen atom.

Table 1: Theoretical Accurate Mass Data for this compound and Hypothetical Derivatives

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₁₄H₁₄S214.0816
Phenyl(o-tolyl)methanesulfenic acidC₁₄H₁₄OS230.0765
Phenyl(o-tolyl)methanesulfinic acidC₁₄H₁₄O₂S246.0714
Phenyl(o-tolyl)methanesulfonic acidC₁₄H₁₄O₃S262.0663

This table can be expanded with more data as it becomes available.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing highly accurate mass measurements of molecular ions, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers profound insights into the structure of a molecule through the analysis of its fragmentation patterns. In a typical MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the parent molecule.

The fragmentation of this compound and its derivatives is expected to be influenced by the presence of the thiol group, the two aromatic rings, and the methylene bridge. The stability of the resulting fragment ions plays a crucial role in directing the fragmentation pathways.

Key fragmentation pathways for diarylmethanes and related structures often involve cleavage of the benzylic C-S bond and the C-C bonds of the methylene bridge. The presence of the ortho-methyl group on one of the phenyl rings in this compound is likely to induce specific fragmentation behaviors, potentially involving interactions with the thiol group, which can help in its isomeric differentiation from phenyl(p-tolyl)methanethiol or phenyl(m-tolyl)methanethiol.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment Ion StructureDescription of Fragmentation
214[C₁₄H₁₄S]⁺•Molecular Ion
181[C₁₄H₁₃]⁺Loss of •SH radical
165[C₁₃H₉]⁺Loss of •CH₃ from the tolyl group
91[C₇H₇]⁺Tropylium ion (from the tolyl moiety)
77[C₆H₅]⁺Phenyl cation

This table can be expanded with more data as it becomes available.

The analysis of these characteristic fragment ions and their relative abundances provides a robust method for the structural confirmation of this compound and allows for the differentiation between its isomers. Further research involving detailed MS/MS studies would be invaluable in constructing a comprehensive fragmentation library for this class of compounds.

Theoretical and Computational Studies of Phenyl O Tolyl Methanethiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the electronic structure and properties of organic molecules, including thiols and their derivatives.

The first step in a computational study is typically the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For Phenyl(o-tolyl)methanethiol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

DFT calculations for geometry optimization are performed by selecting a functional and a basis set. Common functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, have proven effective for a wide range of organic molecules. nih.gov Basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently used to describe the atomic orbitals. nih.gov The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling systems with heteroatoms like sulfur.

Once the geometry is optimized, various electronic properties can be calculated. These include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For a thiol, the HOMO is often localized on the sulfur atom, reflecting its nucleophilicity.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions (hyperconjugation) between filled and empty orbitals, which contribute to the molecule's stability. nih.govmdpi.com For instance, interactions involving the lone pairs on the sulfur atom (LPS) can be quantified. nih.gov

The table below shows typical functionals and basis sets used for such calculations.

FunctionalBasis SetCommon Application
B3LYP6-31G(d)Standard geometry optimizations and frequencies.
B3LYP6-311++G(d,p)Higher accuracy energies and electronic properties.
M06-2X6-311+G(d,p)Good for main-group thermochemistry and kinetics. nih.govacs.org
ωB97XD6-31G(d,p) or largerIncludes long-range corrections and dispersion. nih.gov

A key application of DFT is the prediction of spectroscopic data, which can be used to validate the computed structure and support the interpretation of experimental spectra.

Vibrational Spectroscopy (IR/Raman): Following geometry optimization, frequency calculations can be performed. The results yield the vibrational modes of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model. For this compound, characteristic frequencies such as the S-H stretch, C-S stretch, and aromatic C-H vibrations can be predicted and compared with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.gov This requires optimizing the geometry, often including a solvent model like the Polarizable Continuum Model (PCM) to mimic solution conditions, followed by a chemical shift calculation using a method like Gauge-Independent Atomic Orbital (GIAO). nih.gov Comparing the calculated shifts to experimental values is a powerful method for structural confirmation.

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. For a thiol like this compound, several reaction types could be studied:

Deprotonation: The acidity (pKa) of the thiol proton can be calculated, providing insight into its behavior in basic media.

Nucleophilic Addition: The reaction of the corresponding thiolate with electrophiles, such as Michael acceptors, is a common process. nih.govacs.org DFT can be used to calculate the activation energy (ΔG‡) and reaction energy (ΔG°) for such additions. nih.govacs.org This involves locating the transition state structure and calculating its energy relative to the reactants.

Oxidative Coupling: The formation of a disulfide bond from two thiol molecules can also be modeled to understand its thermodynamics and kinetics.

A typical reaction energy profile calculation provides key thermodynamic quantities, as illustrated in the table below for a generic thiol addition reaction. nih.govacs.org

Thermodynamic ParameterSymbolDescription
Electronic Energy ChangeΔEThe change in energy between products and reactants. nih.gov
Enthalpy ChangeΔH°The change in heat content of the reaction. nih.gov
Gibbs Free Energy ChangeΔG°The overall spontaneity of the reaction. nih.gov
Activation Free EnergyΔG‡The energy barrier that must be overcome for the reaction to occur. acs.org

Molecular Dynamics and Conformational Analysis

While DFT calculations are excellent for static, minimum-energy structures, molecules are dynamic entities, especially in solution. Molecular dynamics (MD) simulations and conformational analysis explore the movement and various shapes a molecule can adopt over time.

This compound possesses significant conformational flexibility due to the rotation around several single bonds, particularly the C-S bond and the bonds connecting the central carbon to the two aromatic rings.

Conformational Search: Computational methods can be used to explore the potential energy surface and identify different stable conformers (local energy minima). For molecules with flexible side chains, conformers are often described by dihedral angles, such as gauche and cis arrangements. nih.gov The relative populations of these conformers in different solvents can be predicted using solvent models, which is important as polarity can influence conformational stability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. These simulations can reveal how the molecule explores different conformations in solution, the timescales of these changes, and how it interacts with solvent molecules. This provides a dynamic picture of the molecule's behavior that is inaccessible from static DFT calculations alone.

Thiols and thiolates are important ligands in coordination chemistry and catalysis. Computational methods are used to quantify their interactions with metal centers.

Ligand Binding Energy: DFT can be used to calculate the energy released when the thiol ligand coordinates to a metal center. This helps in understanding the stability of the resulting metal complex.

Steric Properties and Percent Buried Volume (% V_Bur): The steric hindrance of a ligand is a critical factor that influences the reactivity and stability of a metal complex. While simple measures like cone angles exist, the percent buried volume (% V_Bur) has emerged as a more accurate and versatile descriptor, especially for complex ligands. rsc.orgnih.gov

The % V_Bur is defined as the percentage of the volume of a sphere around a metal center that is occupied by the van der Waals volume of a given ligand. nih.gov It is calculated from the optimized geometry of the metal-ligand complex. A larger % V_Bur indicates a bulkier ligand that shields the metal center more effectively. rsc.orgnih.gov For this compound, the presence of the phenyl and o-tolyl groups attached to the same carbon creates significant steric bulk, which would be reflected in a substantial % V_Bur value. This steric profile would be crucial in determining its coordination geometry and the accessibility of the metal center for catalysis. The calculation is typically performed using specialized software based on DFT-optimized coordinates. ionicviper.orgyoutube.com

ParameterDescriptionRelevance for this compound as a Ligand
M-S Bond LengthThe calculated distance between the metal and sulfur atoms.Indicates the strength of the coordination bond.
Binding EnergyThe energy change upon formation of the metal-ligand complex.Quantifies the thermodynamic stability of the complex.
% V_BurThe percentage of the coordination sphere occupied by the ligand. rsc.orgnih.govQuantifies the steric bulk and its influence on reactivity.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and other properties. These descriptors are crucial for understanding and predicting how a molecule will interact with other chemical species.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

While specific calculated values for this compound are not available, a hypothetical data table for illustrative purposes is presented below. These values would typically be obtained from DFT calculations.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

Parameter Symbol Hypothetical Value (eV)
HOMO Energy EHOMO -6.50
LUMO Energy ELUMO -1.50
HOMO-LUMO Gap ΔE 5.00
Ionization Potential I 6.50
Electron Affinity A 1.50
Electronegativity χ 4.00
Chemical Hardness η 2.50
Chemical Softness S 0.20

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not currently available in the literature.

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map:

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green regions depict areas of neutral electrostatic potential.

For this compound, one would anticipate that the sulfur atom of the thiol group and the π-systems of the phenyl and o-tolyl rings would exhibit regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atom of the thiol group would likely be a region of positive electrostatic potential.

Table 2: List of Compounds Mentioned

Compound Name

Applications in Advanced Organic Synthesis and Materials Science

As a Building Block in Complex Molecular Architectures

Phenyl(o-tolyl)methanethiol is classified as an organic building block by chemical suppliers, indicating its potential for use in the synthesis of more complex molecules. bldpharm.commoldb.com

Precursor for Diversely Substituted Organic Compounds (e.g., pharmaceuticals, agrochemicals, specialty chemicals)

There is no publicly available research demonstrating the use of this compound as a direct precursor for the synthesis of specific pharmaceuticals, agrochemicals, or specialty chemicals. In principle, the thiol group could be functionalized or used to connect to other molecular fragments, and the aromatic rings could be further substituted to create a library of diverse compounds. However, no such derivatives or their applications have been documented in scientific literature.

Role in the Synthesis of Conjugated Systems or Polymerizable Monomers

No studies have been found that describe the incorporation of this compound into conjugated systems or its use as a polymerizable monomer. Theoretically, the aromatic rings could be part of a larger conjugated system, but there is no evidence to suggest it has been utilized for this purpose.

As a Reagent or Ligand in Catalytic Systems

The presence of a sulfur atom suggests that this compound could potentially act as a ligand for metal catalysts.

Modulation of Catalytic Activity and Selectivity via Thiol-Based Ligands

While thiol-based ligands are known to modulate the activity and selectivity of metal catalysts, there is no specific research indicating that this compound has been employed in this capacity. The steric bulk provided by the phenyl and o-tolyl groups could theoretically influence the coordination environment of a metal center, but this has not been experimentally verified or reported.

Role in Chiral Auxiliaries for Asymmetric Synthesis

There is no evidence to suggest that this compound has been used as a chiral auxiliary in asymmetric synthesis. The molecule itself is not chiral, and while it could potentially be used to synthesize a chiral ligand, no such application has been documented.

In Functional Materials and Supramolecular Chemistry (non-polymeric materials applications)

No research has been published detailing the use of this compound in the development of functional materials or in the field of supramolecular chemistry. While thiols can be used to anchor molecules to surfaces or participate in self-assembly, there are no specific examples involving this compound.

Surface Adsorption Studies

The study of how molecules like this compound adsorb onto metal surfaces is crucial for understanding and developing new materials and electronic devices. Thiols, in general, have a strong affinity for noble metal surfaces, such as gold, silver, and copper, forming a strong sulfur-metal bond. northwestern.edu The adsorption of aromatic thiols, in particular, is influenced by a combination of the sulfur-metal interaction and the interactions between the aromatic rings of adjacent molecules.

Due to the presence of the phenyl and o-tolyl groups, this compound is expected to exhibit complex adsorption behavior. The steric hindrance caused by the ortho-methyl group on the tolyl ring can significantly influence the packing density and orientation of the molecules on the surface. researchgate.net Studies on similar sterically hindered thiols have shown that such substitutions can lead to less densely packed monolayers compared to their non-substituted counterparts. researchgate.net

Research on aromatic thiols on gold surfaces has shown that the orientation of the molecules is governed by a delicate balance between the sulfur-gold bond and π-π stacking interactions between the aromatic rings. iphy.ac.cn In the case of this compound, the two aromatic rings are not coplanar, which would likely lead to a more complex, tilted arrangement on the metal surface to accommodate the steric bulk and optimize intermolecular interactions.

Table 1: General Findings from Surface Adsorption Studies of Aromatic Thiols on Gold Surfaces

ParameterObservationInfluencing Factors
Binding Strong, covalent-like bond between sulfur and gold atoms.Affinity of sulfur for gold.
Orientation Typically tilted with respect to the surface normal. aip.orgSteric hindrance, π-π stacking, van der Waals forces. researchgate.netiphy.ac.cn
Packing Density Generally lower than alkanethiols due to the bulkiness of the aromatic rings.Size and substitution of the aromatic groups.
Adsorption Kinetics Rapid initial adsorption followed by a slower organization phase.Concentration of the thiol solution, temperature, solvent.

Note: This table is a generalization based on studies of various aromatic thiols and serves as a model for the expected behavior of this compound.

Self-Assembled Monolayers (SAMs) Formation

The ability of thiols to form highly ordered, single-molecule-thick films on metal surfaces, known as self-assembled monolayers (SAMs), is a cornerstone of nanotechnology and surface engineering. northwestern.edu These SAMs can be used to control the wetting, adhesion, corrosion resistance, and biocompatibility of surfaces. youtube.com

For this compound, the formation of a SAM would be driven by the chemisorption of the thiol group onto the metal substrate. youtube.com The subsequent arrangement of the molecules would be a self-assembly process guided by the intermolecular forces between the phenyl and o-tolyl groups. The chirality of the molecule could also introduce interesting packing arrangements within the monolayer.

The stability of SAMs formed from aromatic thiols is often enhanced by the attractive π-π stacking interactions between the aromatic rings of neighboring molecules. acs.org However, the steric hindrance from the o-tolyl group in this compound might disrupt this stacking, potentially leading to a less ordered or less stable monolayer compared to simpler aromatic thiols. researchgate.net

Table 2: Expected Properties of a Self-Assembled Monolayer of this compound

PropertyExpected CharacteristicRationale
Monolayer Thickness Dependent on the tilt angle of the molecules.The non-planar structure will likely result in a significant tilt.
Surface Energy Modified to be more organic-like compared to the bare metal.The surface will be covered by the aromatic hydrocarbon groups.
Ordering Potentially lower degree of long-range order.Steric hindrance from the o-tolyl group may disrupt packing. researchgate.net
Thermal Stability Moderate to good, influenced by both the Au-S bond and intermolecular forces.Aromatic thiols generally form thermally robust films. proquest.com

Note: The data in this table is hypothetical and based on the principles of SAM formation and the known effects of steric hindrance in analogous systems.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Efficient Synthetic Routes

A critical aspect of modern chemical research is the development of environmentally benign and efficient methods for synthesizing molecules. For Phenyl(o-tolyl)methanethiol, however, dedicated studies on its synthetic routes are not available in peer-reviewed literature.

Catalyst Design for Improved Turnover and Selectivity

There is no published research on the design of specific catalysts for the synthesis of this compound. The development of catalysts that could offer high turnover numbers and excellent selectivity for this particular thiol would represent a novel area of investigation. Such research would need to be initiated from foundational principles of catalyst design, as there are no existing studies to build upon.

Flow Chemistry Applications for Thiol Chemistry

The application of flow chemistry to the synthesis of thiols is a growing field, offering advantages in safety, efficiency, and scalability. However, the use of flow chemistry for the production of this compound has not been reported. Future work could explore the translation of batch synthesis methods to a continuous flow process, a task that would require foundational process development and optimization.

Exploration of Novel Reactivity Patterns

The reactivity of the thiol group is diverse, yet the specific chemical behavior of this compound remains undocumented in scientific literature.

Photoredox and Electrochemical Approaches in Thiol Functionalization

Modern synthetic methods such as photoredox and electrochemistry offer unique pathways for functionalizing organic molecules. There are currently no studies applying these techniques to this compound. Research in this area would be breaking new ground, with the potential to uncover unique reactivity and create novel derivatives of the parent compound.

Bio-inspired Transformations and Biomimetic Synthesis

Bio-inspired and biomimetic approaches to synthesis can provide highly selective and efficient chemical transformations. The scientific literature contains no examples of such methods being applied to this compound. This represents an open field for research, where enzymes or small-molecule mimics could be developed for its synthesis or transformation.

Integration of Advanced Characterization and Computational Methods

Advanced analytical and computational tools are essential for understanding molecular properties and reactivity. For this compound, there is a lack of published data utilizing these methods. While basic data such as its molecular formula (C14H14S) and weight (214.33 g/mol ) are known, in-depth computational studies and advanced spectroscopic characterizations are absent from the public domain. moldb.com Future research would need to perform these fundamental analyses to build a comprehensive understanding of the molecule's electronic structure, conformation, and potential reactivity.

In Situ Spectroscopy for Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in situ spectroscopy, offers a powerful tool for understanding and optimizing synthetic processes. For a compound like this compound, the application of such techniques could provide invaluable insights into its formation, reactivity, and stability under various conditions. Spectroscopic methods allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus preserving the integrity of the reaction medium.

Several in situ spectroscopic techniques are particularly well-suited for monitoring reactions involving thiols. These include Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. Each of these methods provides unique molecular-level information, and their application to the study of this compound could elucidate reaction mechanisms and kinetics. For instance, in situ FTIR has been widely used for tracking the progress of organic reactions by monitoring changes in vibrational modes of functional groups. chemicalonline.com Similarly, Raman spectroscopy, which is highly sensitive to the S-H bond, can be employed to follow the conversion of the thiol group in this compound. nih.gov

Recent advancements have seen the successful application of in situ NMR spectroscopy for monitoring thiol-ene "click" coupling reactions. rsc.org This technique can provide detailed structural information on the species present in the reaction mixture over time. The use of "in situ" UV illumination within an NMR setup has been demonstrated for initiator-free thiol-ene reactions, offering a pathway to study photochemical reactions involving thiols. rsc.org Such an approach could be adapted to investigate the light-induced reactions of this compound. The development of FlowNMR spectroscopy further enhances the capability for real-time reaction monitoring, even at an industrial scale. youtube.comrsc.org

The table below outlines potential in situ spectroscopic techniques that could be applied to monitor reactions involving this compound, along with the type of information that could be obtained.

Spectroscopic TechniqueInformation Obtainable for this compound ReactionsPotential Applications
In Situ FTIR Monitoring of C-S, S-H, and aromatic C-H stretching and bending vibrations.Tracking reaction kinetics, identifying key reaction intermediates, and determining reaction endpoints.
In Situ Raman High sensitivity to S-H and S-S bond vibrations.Studying thiol-disulfide exchange reactions, monitoring polymerization involving the thiol group.
In Situ NMR Detailed structural information of reactants, intermediates, and products.Elucidating complex reaction mechanisms, determining stereoselectivity, and quantifying species in real-time.
UV-Visible Spectroscopy Monitoring changes in electronic transitions, particularly for colored intermediates or products.Following reactions involving the formation or cleavage of chromophoric groups. acs.org

The implementation of these in situ spectroscopic methods would represent a significant step forward in the study of this compound chemistry, enabling a more precise and efficient development of synthetic protocols.

Machine Learning and AI in Predicting Thiol Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) into chemical research is revolutionizing the way we understand and predict molecular behavior. For this compound, these computational tools hold the promise of accelerating the discovery of its applications by predicting its reactivity and properties without the need for extensive and time-consuming laboratory experiments.

Machine learning models can be trained on large datasets of known thiol reactions to predict the reactivity of novel thiols like this compound in various chemical transformations. nih.govchemrxiv.org For example, models have been developed to predict the substrate specificity of enzymes in the thiolase superfamily, which could be adapted to predict the enzymatic reactions of this compound. oup.com Furthermore, machine learning approaches are being used to predict the course of arbitrary chemical reactions by describing them as a series of electron movements, a method that could be applied to understand the fundamental reactivity of this specific thiol. neurips.cc

One key area of application is the prediction of reaction kinetics. Computational studies have been used to analyze the kinetics of thiol-ene and thiol-yne reactions, revealing the factors that control reaction rates. acs.orgmarmara.edu.trresearchgate.net By applying similar computational models to this compound, it would be possible to predict its reactivity with a wide range of reaction partners. This predictive capability is crucial for designing efficient synthetic routes and for identifying potential applications in materials science and medicinal chemistry.

Another emerging application of AI is in the prediction of various physicochemical properties. By developing quantitative structure-property relationship (QSPR) models, it is possible to correlate the molecular structure of this compound with its physical and chemical characteristics. The table below illustrates the potential of machine learning in predicting key parameters for this compound.

Predicted Property/ReactivityMachine Learning ApproachPotential Impact
Reaction Rate Constants Training models on experimental kinetic data of similar thiols.Optimization of reaction conditions and prediction of product yields. acs.org
Site of Reactivity Using sequence-based prediction for cysteine reactivity in proteins as a model. acs.orgIdentifying the most likely reaction pathways in complex chemical environments.
Substrate Specificity Building models based on datasets of enzyme-substrate interactions. oup.comPredicting potential biological targets and enzymatic transformations.
Physicochemical Properties Developing QSPR models based on molecular descriptors.Estimating properties like solubility, boiling point, and toxicity for process design and safety assessment.

The application of machine learning and AI to the study of this compound has the potential to significantly reduce the experimental workload and provide deep insights into its chemical nature. These predictive models can guide experimental efforts, leading to the more rapid and efficient development of new applications for this compound.

Q & A

Q. What are the recommended synthetic routes for Phenyl(o-tolyl)methanethiol, and how do reaction conditions influence yield and purity?

The synthesis of arylthiols like this compound typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, thiolation of aryl halides using thiourea or sodium hydrosulfide under controlled pH and temperature conditions can yield thiol derivatives. Reaction optimization (e.g., solvent choice, catalyst loading, and reaction time) is critical to minimize disulfide byproducts . Characterization via 1^1H NMR and LC-MS is essential to confirm purity and structural integrity .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

Stability studies should assess oxidation susceptibility (e.g., exposure to air/light) and thermal decomposition. Techniques like TGA (thermogravimetric analysis) and UV-Vis spectroscopy under controlled humidity and temperature can quantify degradation rates. Thiols are prone to oxidation, so inert atmosphere storage (e.g., argon) and antioxidant additives (e.g., BHT) are recommended .

Q. What spectroscopic methods are most effective for distinguishing this compound from its structural analogs?

High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., m/z 228.4 for C15_{15}H16_{16}S) can differentiate isomers. 13^{13}C NMR is particularly useful for identifying substituent positions (e.g., o-tolyl vs. p-tolyl groups) based on aromatic carbon shifts .

Q. How does the thiol functional group in this compound influence its reactivity in nucleophilic addition reactions?

The thiol group acts as a soft nucleophile, participating in Michael additions or thiol-ene click chemistry. Reactivity can be modulated by solvent polarity (e.g., DMF vs. THF) and pH. Comparative studies with methyl-substituted analogs show steric hindrance from the o-tolyl group reduces reaction rates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to thiol volatility and odor, work should be conducted in fume hoods with PPE (gloves, goggles). Spills require neutralization with oxidizing agents (e.g., NaOCl) to prevent disulfide formation. SDS guidelines for similar compounds emphasize proper ventilation and waste disposal .

Advanced Research Questions

Q. How do substituent positions (e.g., o-tolyl vs. 2,5-dimethylphenyl) alter the antioxidant activity of arylthiols?

Substituent positioning impacts electron-donating capacity and steric effects. For example, ortho-methyl groups in this compound enhance steric protection of the thiol group, reducing oxidation rates compared to para-substituted analogs. In vitro assays (e.g., DPPH radical scavenging) quantify antioxidant efficacy, with EC50_{50} values correlating with substituent electronic profiles .

Q. What methodological challenges arise when studying this compound's interactions with metal surfaces in catalytic applications?

Adsorption studies using surface-enhanced Raman spectroscopy (SERS) reveal thiol-metal bonding dynamics. Challenges include distinguishing chemisorbed vs. physisorbed species and mitigating surface contamination. Comparative studies with alkanethiols highlight arylthiols' stronger binding affinity due to π-metal interactions .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like thiol-disulfide exchange. Molecular docking simulations further predict interactions with biological targets (e.g., enzymes with cysteine residues) .

Q. What contradictions exist in reported biological activities of arylthiols, and how can they be resolved experimentally?

Discrepancies in antioxidant vs. pro-oxidant behavior may stem from assay conditions (e.g., pH, oxygen levels). Dose-dependent studies and redox potential measurements (cyclic voltammetry) clarify mechanistic pathways. For instance, high concentrations of thiols may paradoxically promote oxidative stress via Fenton-like reactions .

Q. How is this compound utilized in the synthesis of atomically precise nanomaterials?

Thiols act as capping agents for metal clusters (e.g., Ag or Au nanoparticles). The aryl group stabilizes clusters through steric and electronic effects. TEM and XPS validate cluster size and surface functionalization, with applications in catalysis or sensing .

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